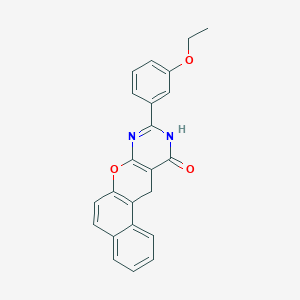

![molecular formula C20H18N2O3 B6517930 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902886-33-3](/img/structure/B6517930.png)

9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Applications De Recherche Scientifique

Antioxidant Properties

The compound exhibits antioxidant potential, which is crucial for combating oxidative stress. Oxidative damage caused by reactive oxygen species (ROS) can negatively impact cellular components. Researchers have linked ROS overexpression to various diseases. The compound’s ability to scavenge free radicals and reduce oxidative stress makes it promising for potential therapeutic applications .

Neurotoxicity Assessment

In a novel study, researchers investigated the neurotoxic potential of this compound on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. AchE plays a vital role in nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding the compound’s effects on AchE and oxidative stress provides valuable insights for neurotoxicity assessment .

Antibacterial and Antifungal Activities

Pyrazolines, including this compound, have demonstrated antibacterial and antifungal properties. They inhibit bacterial growth and fungal proliferation, making them potential candidates for drug development in infectious disease management .

Antiparasitic Applications

Reports suggest that pyrazolines exhibit antiparasitic effects. Investigating their impact on parasites could lead to novel treatments for parasitic infections .

Anti-Inflammatory Potential

The compound’s anti-inflammatory activity may be relevant in conditions characterized by inflammation. Further research is needed to explore its mechanism of action and potential therapeutic applications .

Antitumor Properties

Pyrazolines have drawn attention as potential antitumor agents. Their ability to modulate cellular processes and inhibit tumor growth warrants further investigation .

Other Pharmacological Activities

While the above fields highlight specific applications, it’s essential to explore other potential uses. Researchers have reported antidepressant, anticonvulsant, and antioxidant activities associated with pyrazolines. Investigating these aspects could reveal additional therapeutic avenues .

Orientations Futures

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research could focus on the synthesis and characterization of new derivatives of this compound, as well as in-depth studies of their biological activities and mechanisms of action.

Propriétés

IUPAC Name |

9-ethoxy-2-(3-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-24-16-9-5-7-13-11-15-19(23)21-18(22-20(15)25-17(13)16)14-8-4-6-12(2)10-14/h4-10H,3,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCTUINRTIYBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-ethoxy-2-(m-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517847.png)

![7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517855.png)

![7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517866.png)

![7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517869.png)

![2-(2,5-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517874.png)

![2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517879.png)

![7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517891.png)

![2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517902.png)

![2-(3,4-dimethoxyphenyl)-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517903.png)

![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)

![2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517921.png)

![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)

![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)